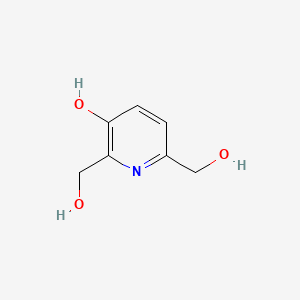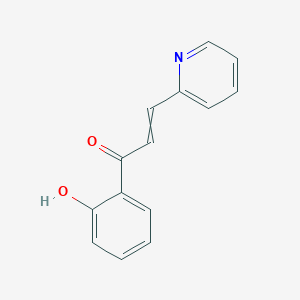
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Descripción general
Descripción
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, commonly known as BXC, is a heterocyclic compound derived from the benzoxazine family. It has been widely studied in recent years due to its unique properties and potential applications in various fields. BXC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. Furthermore, it has been shown to possess an excellent safety profile and low toxicity, making it an attractive option for further research and development.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: is part of the benzoxazine family, compounds known for their anti-inflammatory properties . This specific compound can be utilized in the development of new anti-inflammatory drugs, potentially offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
Analgesic Effects
Research indicates that benzoxazine derivatives exhibit notable analgesic effects . This compound could be investigated for its pain-relieving properties, especially for chronic pain management, where long-term treatment often leads to tolerance and dependency.
Antifungal Activity
Benzoxazines have been reported to have antifungal activities . N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide could be explored as a potential antifungal agent, possibly leading to new treatments for fungal infections resistant to current medications.
Neuroprotective Properties
The neuroprotective potential of benzoxazine compounds makes them candidates for research into neurodegenerative diseases . This compound could be part of studies aiming to develop drugs that protect nerve cells from damage or degeneration.
Antibacterial Applications
With antibacterial resistance on the rise, there is a continuous need for new antibiotics. Benzoxazines, including N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide , could be synthesized and screened for antibacterial activity, contributing to the arsenal against multi-drug-resistant bacteria .
Proteomics Research
This compound is available for purchase for proteomics research, indicating its use in the study of proteins and their functions . It could be involved in the identification and characterization of new proteins or the study of protein-protein interactions.
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical synthesis . This role is crucial in the development of new drugs, where it could be a precursor or a building block for more complex molecules with therapeutic potential.
Allosteric Enhancers for Receptor Activity
Benzoxazine derivatives are known to act as allosteric enhancers for the A1 adenosine receptor . This application is significant in drug design, where modulation of receptor activity can lead to treatments for various conditions, including cardiovascular diseases.
Mecanismo De Acción
Target of Action
The primary targets of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide are currently unknown. The compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of drugs that target specific proteins or receptors
Biochemical Pathways
The compound is part of the benzoxazine class , and benzoxazines have been found to be involved in various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, it is known to be sparingly soluble in water , which could influence its distribution and efficacy in a biological system.
Propiedades
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-13-12(15)11-8-14-9-5-3-4-6-10(9)16-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXJUKTNKKCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274917 | |
| Record name | N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22244-18-4 | |
| Record name | N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







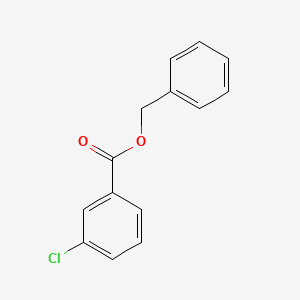


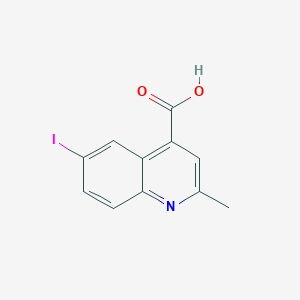
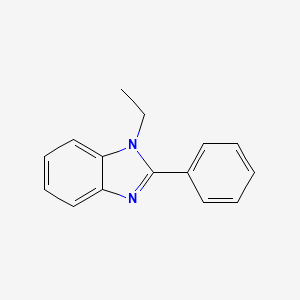

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
